molecular formula C24H25ClN2O2S B2903874 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine CAS No. 325811-76-5

1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine

Cat. No.: B2903874
CAS No.: 325811-76-5
M. Wt: 440.99
InChI Key: VDGFVSCKSJTPNU-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine is a benzhydrylpiperazine derivative featuring a sulfonyl group linked to a substituted phenyl ring (5-chloro-2-methylphenyl). This structural framework is common in bioactive molecules, particularly those targeting neurological and antimicrobial pathways.

Properties

IUPAC Name

1-benzhydryl-4-(5-chloro-2-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2S/c1-19-12-13-22(25)18-23(19)30(28,29)27-16-14-26(15-17-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGFVSCKSJTPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine typically involves a nucleophilic substitution reaction. The process begins with 1-benzhydryl-piperazine, which reacts with various sulfonyl chlorides under controlled conditions . The reaction is characterized by techniques such as nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC/MS), and Fourier-transform infrared (FTIR) spectroscopy . Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in inhibiting the proliferation of certain cancer cell lines, such as MDA-MB-231 human breast cancer cells.

    Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been found to inhibit cell proliferation by interfering with cellular signaling pathways that regulate cell growth and division . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

1-Benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine ()

  • Structure : The sulfonyl group is attached to a 4-chloro-2-fluorophenyl ring.
  • Synthesis: Crystallizes in the monoclinic space group $P2_1/c$, with a chair conformation for the piperazine ring. Distorted tetrahedral geometry around the sulfur atom suggests steric and electronic influences from substituents.

1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine ()

  • Structure : Features a 4-chlorophenylsulfonyl group.
  • Comparison : The absence of a methyl group at the 2-position reduces steric hindrance, possibly enhancing conformational flexibility. This may impact interactions with hydrophobic binding pockets in biological targets .

4-(5-Chloro-2-methylphenyl)-1-((4-isopropoxyphenyl)sulfonyl)piperazine ()

  • Structure : Contains a 5-chloro-2-methylphenyl sulfonyl group (like the target) but includes an additional 4-isopropoxyphenyl substituent.
  • Functional Impact : The isopropoxy group increases steric bulk and lipophilicity, which could enhance bioavailability but reduce solubility. This compound’s synthesis (CAS 1024523-02-1) highlights the versatility of sulfonylpiperazine derivatives in drug design .

Nitro-Substituted Analogues

1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine (7a, )

  • Yield : 65% (off-yellow solid; m.p. 184–188°C).
  • Key Feature : The 2,4-dinitro groups are strong electron-withdrawing substituents, significantly reducing the electron density of the sulfonylphenyl ring. This may enhance reactivity in nucleophilic environments but decrease metabolic stability due to nitro group reduction .

1-Benzhydryl-4-((3-nitrophenyl)sulfonyl)piperazine (4a, )

  • Yield : 75% (off-white solid; m.p. 170–172°C).
  • Comparison : The meta-nitro substituent creates a distinct electronic profile compared to ortho/para-substituted analogs. NMR data ($δ$ 8.15–8.56 ppm for aromatic protons) indicates significant deshielding effects from the nitro group .

Heterocyclic and Thiadiazole Derivatives

1-Methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4d, )

  • Activity : Exhibits potent antibacterial activity against Fusarium oxysporum at 50 µg/mL.
  • This may explain its enhanced antimicrobial efficacy .

Piperazine Sulfonyl Derivatives as HIV NNRTIs ()

  • Pharmacological Insight: Piperazine sulfonyl moieties in HIV non-nucleoside reverse transcriptase inhibitors (e.g., compound 18b1) protrude into tolerant regions of the enzyme’s binding pocket.

Melting Points and Stability

  • Nitro-substituted compounds generally exhibit higher melting points (e.g., 170–172°C for 4a, ) due to strong intermolecular dipole interactions.
  • Chloro/methyl analogs (e.g., 158–160°C for 7p, ) show moderate thermal stability, influenced by substituent polarity and crystal packing .

Data Tables

Table 1: Comparative Analysis of Key Derivatives

Compound Name Substituents on Sulfonylphenyl Ring Yield (%) Melting Point (°C) Notable Activity Reference
Target Compound 5-Chloro-2-methyl N/A N/A N/A -
1-Benzhydryl-4-(4-chloro-2-fluoro-phenyl) 4-Chloro-2-fluoro N/A N/A Structural studies
1-Benzhydryl-4-(2,4-dinitrophenyl) (7a) 2,4-Dinitro 65 184–188 Antimicrobial potential
1-Methyl-4-(5-(4-fluorobenzyl)-thiadiazol) 4-Fluorobenzyl-thiadiazole 40 N/A Antifungal (50 µg/mL)
4-(5-Chloro-2-methylphenyl)-isopropoxy 4-Isopropoxy N/A N/A Commercial availability

Biological Activity

1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibition effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the molecular formula C24H25ClN2O3SC_{24}H_{25}ClN_{2}O_{3}S and is characterized by a piperazine core substituted with a benzhydryl group and a sulfonyl moiety. Its structural features contribute to its biological activities.

Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds showed notable growth inhibitory activity against liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and other cancer cell lines. The mechanism of action involves:

  • Inhibition of Microtubule Synthesis : This disrupts the mitotic spindle formation, leading to cell cycle arrest.
  • Induction of Apoptosis : The compounds trigger programmed cell death in cancer cells.
  • Anti-Angiogenic Properties : They inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHUH712.5
MCF715.0
HCT-11610.0
MFE-29614.0

Antibacterial Activity

The compound also demonstrates antibacterial properties. In vitro studies show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antibacterial Activity Data

Bacterial StrainZone of Inhibition (mm)
Salmonella typhi18
Bacillus subtilis20
Escherichia coli12

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory potential. Notably, it exhibits strong inhibitory activity against:

  • Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
  • Carbonic Anhydrase : Involved in bicarbonate buffering .

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase5.0
Carbonic Anhydrase3.5

Case Studies

Several case studies have highlighted the effectiveness of piperazine derivatives in clinical settings:

  • Cancer Treatment : A clinical trial involving piperazine derivatives showed a significant reduction in tumor size in patients with advanced breast cancer.
  • Antibacterial Efficacy : Another study reported successful treatment of bacterial infections resistant to conventional antibiotics using piperazine-based therapies.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign signals for benzhydryl protons (δ 5.2–5.5 ppm), piperazine ring (δ 2.8–3.5 ppm), and sulfonyl-attached aromatic protons (δ 7.2–7.8 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 427.1 for C₂₃H₂₃ClN₂O₂S) .
  • X-ray Crystallography (Advanced) : Determines absolute configuration and piperazine chair conformation (q₂ = 0.0291 Å, q₃ = 0.5969 Å) .

Key Structural Features:

  • Piperazine ring adopts a chair conformation with sulfonyl and benzhydryl groups in equatorial positions .
  • Torsion angles (e.g., S–N–C–C = 166.6°) confirm antiperiplanar geometry .

What in vitro assays are recommended for preliminary evaluation of its biological activity?

Basic Research Question

  • Antimicrobial Screening :
    • Bacterial strains : S. aureus, E. coli (MIC determination via broth microdilution) .
    • Fungal assays : C. albicans growth inhibition using disc diffusion .
  • Anticancer Activity :
    • MTT assay : IC₅₀ determination against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
  • Enzyme Inhibition :
    • Tyrosinase/MMP-3 inhibition : Spectrophotometric analysis of substrate conversion rates .

Advanced Mechanistic Studies:

  • Binding affinity assays : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., carbonic anhydrase) .
  • Apoptosis markers : Flow cytometry for caspase-3/7 activation in treated cancer cells .

How can computational methods aid in predicting the compound's pharmacological targets?

Advanced Research Question

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite for docking into receptors (e.g., serotonin 5-HT₆ or dopamine D₂) .
    • Key interactions : Sulfonyl oxygen hydrogen bonds with Arg/Lys residues; chlorophenyl group in hydrophobic pockets .
  • QSAR Modeling :
    • Descriptors : LogP, polar surface area, and H-bond acceptors correlate with blood-brain barrier permeability .
  • MD Simulations :
    • Stability analysis : 100-ns trajectories to assess ligand-receptor complex stability under physiological conditions .

How do structural modifications influence its biological efficacy and selectivity?

Advanced Research Question

  • Sulfonyl Group Variations :
    • Replacement with methylsulfonyl (CH₃SO₂) reduces antibacterial activity but enhances CNS penetration .
  • Aromatic Substitutions :
    • Chloro vs. methoxy : Chloro groups improve antimicrobial potency (MIC reduction from 32 µg/mL to 8 µg/mL) .
    • Benzhydryl vs. benzyl : Benzhydryl increases steric bulk, improving selectivity for dopamine receptors .

Q. Case Study: Anticancer SAR

ModificationIC₅₀ (MCF-7, µM)Selectivity Index (vs. HEK293)
Parent compound12.53.2
5-Nitro substitution8.71.9
Piperazine N-methylation25.45.8

Advanced Research Question

  • Contradiction Example : Discrepancies in ¹H NMR integration ratios for piperazine protons.
  • Resolution Strategies :
    • Variable Temperature NMR : Resolves dynamic rotational barriers in the piperazine ring .
    • Crystallographic Validation : X-ray data confirms equatorial vs. axial substituent orientation .
    • DFT Calculations : Predicts NMR chemical shifts (e.g., B3LYP/6-311++G**) to cross-validate experimental data .

What are the best practices for evaluating stability under physiological conditions?

Advanced Research Question

  • Degradation Studies :
    • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via HPLC for sulfonamide bond hydrolysis .
    • Metabolic stability : Liver microsome assays (human/rat) to quantify CYP450-mediated oxidation .
  • Light/Thermal Stability :
    • Accelerated stability testing (40°C/75% RH for 6 months) to identify degradation products .

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